molecular formula C18H24N4O3S B2413185 2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide CAS No. 923165-43-9

2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

Cat. No. B2413185
CAS RN: 923165-43-9
M. Wt: 376.48
InChI Key: IWVQBAPTTNBHLI-UHFFFAOYSA-N
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Description

2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Antiangiogenic Properties

One significant aspect of this compound's application is in the realm of antiangiogenic agents. For instance, KR-31831, a related compound, has shown notable properties in this regard. Its metabolism in rats was studied through LC-MS and LC-MS/MS analysis, revealing various metabolites including N-((1H-imidazol-2-yl)methyl)-4-chlorobenzenamine and others, which could be crucial in understanding its antiangiogenic potential (Kim et al., 2005).

Synthesis and Transformation Studies

The synthesis and transformation of similar compounds have been widely explored. For example, a study involved the synthesis of optically active 1H-imidazole 3-oxides with substituted acetate groups, demonstrating the compound's versatility in chemical synthesis (Jasiński et al., 2008). Another study focused on the expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, highlighting the compound's potential in pharmaceutical synthesis (Kudzma & Turnbull, 1991).

Antibacterial and Antifungal Applications

Several derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives like 2[( 4-arylmethylene-5-oxo-2-phenyl1-imidazoliny!)amino]-N-(4-nitrophenyl)acetamides showed moderate to good activity against bacteria, indicating potential applications in medical and pharmaceutical fields (Shah et al., 2001).

Luminescence Sensing

Compounds similar to the one have been used in the synthesis of lanthanide metal-organic frameworks, showing sensitivity to benzaldehyde-based derivatives. This suggests potential applications in fluorescence sensing and material science (Shi et al., 2015).

Antitumor Properties

Some derivatives of this compound have shown potential in antitumor applications. For example, a series of 2-aminopyrrole derivatives exhibited radical-binding activity and cytotoxic activity against certain tumor cells, suggesting potential in cancer therapy (Zykova et al., 2018).

properties

IUPAC Name

2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-19-16(24)9-22-14(10-23)8-20-18(22)26-11-17(25)21-15-7-12(2)5-6-13(15)3/h5-8,23H,4,9-11H2,1-3H3,(H,19,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQBAPTTNBHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

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